molecular formula C6H8ClNO2 B025201 2-Oxo-2-pyrrolidin-1-ylacetyl chloride CAS No. 100481-08-1

2-Oxo-2-pyrrolidin-1-ylacetyl chloride

Katalognummer B025201
CAS-Nummer: 100481-08-1
Molekulargewicht: 161.58 g/mol
InChI-Schlüssel: JABUNGZNVOVLIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-pyrrolidin-1-ylacetyl chloride, also known as OPAcCl, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine and is commonly used as a reagent in organic chemistry. OPAcCl is a highly reactive compound and is used in the synthesis of a variety of other compounds.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is based on its ability to react with amines. It reacts with the amine group of the amino acid to form an amide bond. This reaction is used in peptide synthesis to couple the carboxylic acid with the amine group of the amino acid.
Biochemical and Physiological Effects:
2-Oxo-2-pyrrolidin-1-ylacetyl chloride is not used for any biochemical or physiological effects. It is a reagent that is used in the synthesis of other compounds and is not used for any therapeutic purposes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is its high reactivity, which makes it an efficient reagent for the synthesis of various compounds. It is also readily available and inexpensive. However, 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is a highly reactive compound and requires careful handling. It can react with moisture and air, leading to the formation of unwanted by-products.

Zukünftige Richtungen

There are several future directions for the use of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride in scientific research. One potential area of research is the development of new coupling agents for peptide synthesis. 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is a commonly used coupling agent, but there is a need for more efficient and selective coupling agents. Another area of research is the development of new methods for the synthesis of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride and other pyrrolidine derivatives. New synthetic methods could lead to more efficient and cost-effective synthesis of these compounds.
Conclusion:
In conclusion, 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is a highly reactive compound that is widely used in scientific research. It is used as a reagent in organic chemistry and in the preparation of peptides and proteins. 2-Oxo-2-pyrrolidin-1-ylacetyl chloride has a high reactivity and is readily available, making it an efficient and cost-effective reagent. However, it requires careful handling due to its high reactivity. There are several future directions for the use of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride in scientific research, including the development of new coupling agents and synthetic methods.

Synthesemethoden

2-Oxo-2-pyrrolidin-1-ylacetyl chloride can be synthesized by reacting pyrrolidine with acetyl chloride in the presence of a catalyst such as triethylamine. The reaction produces 2-Oxo-2-pyrrolidin-1-ylacetyl chloride as a white crystalline solid with a melting point of around 80°C. The yield of the reaction is usually high, making it an efficient method for the synthesis of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-pyrrolidin-1-ylacetyl chloride has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the preparation of peptides and proteins. 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is used as a coupling agent in peptide synthesis, where it is used to activate carboxylic acids for coupling with amines.

Eigenschaften

CAS-Nummer

100481-08-1

Produktname

2-Oxo-2-pyrrolidin-1-ylacetyl chloride

Molekularformel

C6H8ClNO2

Molekulargewicht

161.58 g/mol

IUPAC-Name

2-oxo-2-pyrrolidin-1-ylacetyl chloride

InChI

InChI=1S/C6H8ClNO2/c7-5(9)6(10)8-3-1-2-4-8/h1-4H2

InChI-Schlüssel

JABUNGZNVOVLIW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(=O)Cl

Kanonische SMILES

C1CCN(C1)C(=O)C(=O)Cl

Synonyme

1-Pyrrolidineacetyl chloride, alpha-oxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.